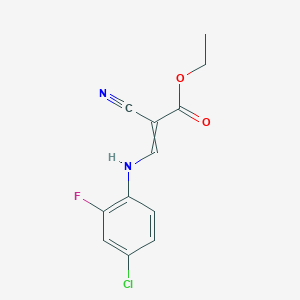

Ethyl 3-(4-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate

CAS No.:

Cat. No.: VC15876028

Molecular Formula: C12H10ClFN2O2

Molecular Weight: 268.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H10ClFN2O2 |

|---|---|

| Molecular Weight | 268.67 g/mol |

| IUPAC Name | ethyl 3-(4-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate |

| Standard InChI | InChI=1S/C12H10ClFN2O2/c1-2-18-12(17)8(6-15)7-16-11-4-3-9(13)5-10(11)14/h3-5,7,16H,2H2,1H3 |

| Standard InChI Key | ZSEBDGHEJRCHGT-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C(=CNC1=C(C=C(C=C1)Cl)F)C#N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

Ethyl 3-(4-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate is systematically named (E)-3-(4-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate under IUPAC guidelines . The compound’s molecular formula, C₁₂H₁₀ClFN₂O₂, reflects its composition: 12 carbon atoms, 10 hydrogen atoms, one chlorine atom, one fluorine atom, two nitrogen atoms, and two oxygen atoms. The ethyl ester moiety (-COOEt), cyano group (-CN), and 4-chloro-2-fluorophenylamino substituent contribute to its distinct reactivity and physicochemical behavior.

Structural Features and Stereochemistry

The compound adopts an (E)-configuration at the double bond of the propenoate backbone, as indicated by its IUPAC name . This spatial arrangement influences its intermolecular interactions and stability. Key structural attributes include:

-

A conjugated π-system extending across the propenoate core, enhancing resonance stabilization.

-

Electron-withdrawing groups (cyano and ester) that polarize the double bond, facilitating nucleophilic or electrophilic attacks.

-

A halogenated aromatic ring (4-chloro-2-fluorophenyl) that may participate in halogen bonding or π-stacking interactions.

The SMILES notation CCOC(=O)C(=C(C#N)Nc1ccc(c(c1)F)Cl) provides a simplified representation of its connectivity .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of ethyl 3-(4-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate likely involves a multi-step protocol common to α,β-unsaturated esters. A plausible route includes:

-

Knoevenagel Condensation: Reaction of ethyl cyanoacetate with 4-chloro-2-fluoroaniline in the presence of a base (e.g., piperidine) to form the α-cyano-β-amino propenoate backbone.

-

Purification: Recrystallization or chromatography to isolate the (E)-isomer, leveraging differences in solubility or polarity.

Industrial-scale production may employ continuous-flow reactors to optimize yield and minimize side reactions. Automated temperature and pH control are critical to maintaining regioselectivity and stereochemical purity .

Challenges in Synthesis

-

Regioselectivity: Competing reactions at the amino group or cyano moiety may lead to byproducts.

-

Stereochemical Control: Ensuring exclusive formation of the (E)-isomer requires precise reaction conditions.

-

Halogen Compatibility: The presence of chlorine and fluorine necessitates inert atmospheres to prevent dehalogenation.

Physicochemical Properties

Physical State and Solubility

While experimental data on melting/boiling points are unavailable, analogous α-cyano propenoates typically exist as crystalline solids at room temperature. The compound is expected to exhibit:

-

Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF).

-

Limited solubility in water due to hydrophobic aromatic and ester groups.

-

Compatibility with ethanol and acetone for recrystallization.

Stability and Reactivity

-

Thermal Stability: Decomposition may occur above 150°C, with possible release of toxic fumes (HCN, HCl).

-

Hydrolytic Sensitivity: The ester and cyano groups are susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acids or amides.

-

Photoreactivity: Conjugated double bonds may undergo [2+2] cycloaddition under UV light.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume